MAGE-1 (230-238) refers to a specific peptide derived from the MAGE-1 protein, which is a member of the cancer/testis antigen family. These antigens are typically expressed in various tumors and are not found in normal tissues, making them potential targets for cancer immunotherapy. The sequence of MAGE-1 (230-238) is particularly significant as it is recognized by T cells, which play a crucial role in the immune response against tumors.
The MAGE-1 protein is encoded by the MAGEA1 gene located on the X chromosome. It is primarily expressed in testicular germ cells and various malignant tissues, including melanoma and other cancers. This restricted expression pattern underlines its potential as a target for cancer vaccines and immunotherapy.
MAGE-1 falls under the classification of tumor-associated antigens, specifically categorized within the cancer/testis antigens. These antigens are characterized by their expression in germ cells of the testis and in various tumors but absent in normal somatic tissues.
The synthesis of MAGE-1 (230-238) can be achieved through several methods, including:
During solid-phase synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups on amino acids until they are needed. The final product is cleaved from the resin and purified using high-performance liquid chromatography to ensure high purity suitable for immunological studies.
The molecular structure of MAGE-1 (230-238) consists of a linear sequence of amino acids that form a specific conformation recognized by T cell receptors. The peptide's sequence is critical for its binding affinity to major histocompatibility complex molecules, which present it to T cells.
MAGE-1 (230-238) may undergo several chemical reactions relevant to its function:
The binding affinity of MAGE-1 (230-238) to major histocompatibility complex class I molecules can be quantitatively assessed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay.
MAGE-1 (230-238) functions primarily through its role in activating cytotoxic T lymphocytes. The mechanism involves:
Studies have shown that patients with tumors expressing MAGE-1 often have detectable T cell responses against this antigen, indicating its potential as a therapeutic target.
MAGE-1 (230-238) is typically characterized by:
The chemical properties include:
MAGE-1 (230-238) has several applications in scientific research and clinical settings:
The discovery of MAGE-1 (Melanoma-Associated Antigen 1) originated from groundbreaking research on tumor-infiltrating lymphocytes (TILs) in metastatic melanoma. In 1991, Boon and colleagues at the Ludwig Institute for Cancer Research identified a patient (designated MZ-2) with stage IV amelanotic melanoma who exhibited strong cytotoxic T-lymphocyte (CTL) reactivity against autologous tumor cells in culture [1] [4]. Despite multiple interventions, the patient never achieved complete remission, yet exhibited remarkable survival exceeding 30 years after vaccination with mutagenized autologous melanoma cells. This exceptional immune response prompted the systematic search for the antigenic target.
Using CTL clones isolated from MZ-2's blood, researchers demonstrated specific lysis of autologous MZ2-MEL tumor cells. Genetic approaches, including cDNA library screening from MZ2-MEL cells transfected into recipient cells, ultimately led to the cloning of the gene encoding the antigen recognized by CTL clone 82/30. This gene, initially named MAGE-1 (later reclassified as MAGE-A1), represented the first human tumor antigen identified through its immunogenicity [1] [4]. The MAGE-1(230-238) peptide epitope, a 9-amino acid fragment (EADPTGHSY), was subsequently identified as the specific HLA-A1-restricted peptide presented by melanoma cells and recognized by the patient's CTLs [7] [9]. This discovery established MAGE-1 as a prototypical cancer-testis antigen (CTA) due to its restricted expression in normal tissues (primarily testis and placenta) and aberrant re-expression in various cancers.
Table 1: Key Discoveries in the Initial Identification of MAGE-1
Year | Key Finding | Methodology | Significance |
---|---|---|---|
1991 | Identification of MAGE-1 gene | cDNA library screening from MZ2-MEL melanoma cells | First human tumor antigen cloned |
Pre-1991 | Persistent T-cell reactivity in patient MZ-2 | Autologous tumor cell cytotoxicity assays | Foundation for antigen discovery |
Post-1991 | Identification of MAGE-1(230-238) peptide (EADPTGHSY) | Peptide elution, CTL recognition assays | Defined the immunodominant HLA-A1 restricted epitope |
Post-1991 | Confirmation of testis-restricted normal expression | RT-PCR, Northern blotting | Established MAGE-1 as a Cancer-Testis Antigen (CTA) |
The characterization of MAGE-1(230-238) was critically dependent on two sophisticated methodologies: autologous typing and cosmid library transfection.
Autologous Typing: This approach relied on using the patient's own (autologous) biological materials. CTLs isolated from patient MZ-2 were screened for their ability to lyse the patient's own melanoma cells (MZ2-MEL) but not autologous Epstein-Barr virus-transformed B cells (MZ2-EBV). This specificity confirmed the recognition of a tumor-specific antigen rather than a broadly expressed alloantigen or viral antigen [1] [4]. By generating CTL clones (e.g., clone 82/30) with defined reactivity against MZ2-MEL, researchers had a precise tool for antigen identification.
Cosmid Library Transfection: To identify the gene encoding the antigen, a genomic DNA library from MZ2-MEL cells was constructed using cosmid vectors. Cosmids carrying large DNA fragments (∼40 kb) were transfected into MZ2-EBV cells (which were not lysed by CTL clone 82/30). Transfected MZ2-EBV cells were then screened for their ability to stimulate the release of tumor necrosis factor (TNF) by CTL clone 82/30, indicating recognition of the transfected antigen. This functional screening identified cosmids containing the MAGE-1 gene. Subsequent subcloning and sequencing pinpointed the gene responsible for sensitizing target cells to CTL lysis [1] [4] [9].
This combined approach was pivotal in overcoming the challenge of identifying tumor-specific antigens without prior knowledge of their molecular nature. The cosmid library method allowed for the direct cloning of the gene encoding the antigen recognized by a defined CTL clone, establishing a blueprint for identifying numerous other tumor antigens.
Table 2: Technical Steps in Autologous Typing and Cosmid Library Screening for MAGE-1 Discovery
Step | Technique | Purpose | Outcome |
---|---|---|---|
1 | Generation of Tumor-Specific CTL Clones | Culture patient TILs with autologous tumor cells | Isolation of CTL clone 82/30 (specific for MZ2-MEL) |
2 | Autologous Specificity Testing | CTL cytotoxicity assay vs. autologous tumor (MZ2-MEL) and non-tumor (MZ2-EBV) cells | Confirmation of tumor-restricted antigen recognition |
3 | Genomic DNA Library Construction | Cloning of MZ2-MEL DNA fragments into cosmid vectors | Creation of a searchable genetic repository |
4 | Functional Transfection Screening | Transfect cosmids into MZ2-EBV cells; screen for CTL (82/30) induced TNF release | Identification of cosmids conferring antigen expression |
5 | Gene Identification | Subcloning and sequencing of positive cosmids | Cloning of the MAGE-1 gene |
6 | Epitope Mapping | Synthetic peptide screening of gene product | Identification of MAGE-1(230-238) (EADPTGHSY) |
The initial discovery of MAGE-1 rapidly led to the identification of numerous related genes, necessitating a systematic nomenclature and classification system.
Phylogenetic and Genomic Basis: Comparative genomic analyses revealed that the MAGE family expanded dramatically in eutherian (placental) mammals from a single ancestral gene present in lower eukaryotes like yeast (Nse3) [1] [2] [6]. Type II MAGE genes (e.g., MAGED2) are evolutionarily older and more conserved between species (>80% nucleotide identity between human and mouse orthologs), evolving under purifying selection to maintain essential functions. In contrast, Type I MAGE genes evolved more recently under positive selection, leading to rapid diversification, especially within the hominin lineage, potentially driven by their role in germ cell stress adaptation and interactions with the immune system (e.g., HLA co-evolution) [3] [6]. The complex genomic structure of MAGE-D genes (spanning multiple exons) suggests they may be closer to the ancestral form, while functional studies link MAGE-G1 to the yeast ancestor Nse3 [2] [3].
MAGE Homology Domain (MHD): All MAGE proteins share a conserved C-terminal domain of approximately 170 amino acids, the MAGE Homology Domain (MHD). Structural studies (e.g., on MAGE-A4 and MAGEG1/NDNL2) show the MHD consists of two tandem Winged-Helix (WH) motifs (WH-A and WH-B) that form a characteristic protein-protein interaction interface [2]. This domain allows MAGE proteins to interact with E3 RING ubiquitin ligases, forming MAGE-RING Ligases (MRLs) that regulate ubiquitination, thereby influencing diverse cellular pathways [2].
Table 3: Classification of the Human MAGE Gene Family
Classification | Subfamilies | Chromosomal Location | Expression Pattern | Evolutionary Conservation | Key Characteristics |
---|---|---|---|---|---|
Type I MAGEs (CTAs) | MAGE-A (A1-A12) | Xq28 | Testis, Placenta, Cancers | Low conservation between species; High homology within subfamily (~70% MHD identity); Positive selection | Single exon ORF; Aberrantly re-expressed in tumors; Immunogenic |
MAGE-B (B1-B6, etc.) | Xp21 | Testis, Placenta, Cancers | Low conservation between species | Single exon ORF; Pseudogenized in some species (e.g., rodents) | |
MAGE-C (C1-C3) | Xq26-27 | Testis, Placenta, Cancers | Low conservation; Primate-specific | Single exon ORF; Large proteins with Serine-rich regions | |
Type II MAGEs | MAGE-D (D1-D4) | Xp11.3 (D1,D2,D4); 2q33-q34 (D3) | Ubiquitous (Brain, Kidney, etc.) | High conservation (>90% CDS human-dog); Purifying selection | Multi-exon genes (≥11 exons); Interact with RING ligases |
MAGE-E (E1/E2), F, G, H, L, NDN | Autosomes (e.g., 15q11.2 - NDN, MAGEL2) and X (E1/E2, H) | Ubiquitous or tissue-specific (e.g., Brain - NDN, MAGEL2) | High conservation | Involved in neurodevelopment, ubiquitination; Mutations linked to Prader-Willi/Schaaf-Yang syndromes |
List of Compounds:MAGE-1 (230-238) peptide (EADPTGHSY), Melanoma-Associated Antigen 1 (MAGE-1/MAGE-A1), Cancer-Testis Antigens (CTAs), Type I MAGE proteins, Type II MAGE proteins, MAGE Homology Domain (MHD), MAGE-RING Ligases (MRLs)
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: